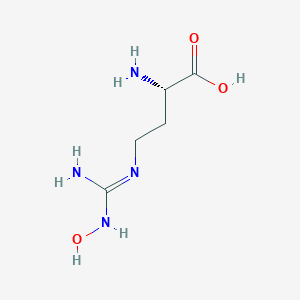

nor-NOHA

Descripción general

Descripción

Nω-hidroxi-nor-L-arginina, comúnmente conocida como nor-NOHA, es un inhibidor potente y específico de la enzima arginasa. La arginasa juega un papel crucial en el ciclo de la urea al convertir la L-arginina en L-ornitina y urea. This compound ha despertado un gran interés debido a sus posibles aplicaciones terapéuticas, particularmente en los campos de la oncología, la inmunología y las enfermedades metabólicas .

Aplicaciones Científicas De Investigación

Nor-NOHA tiene una amplia gama de aplicaciones de investigación científica:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Nor-NOHA se puede sintetizar mediante varios métodos. Un enfoque común implica la hidroxilación de L-arginina. La reacción generalmente emplea hidroxilamina como agente hidroxilante bajo condiciones controladas. El proceso implica la protección de los grupos amino y carboxilo de la L-arginina, seguida de hidroxilación y posterior desprotección para producir this compound .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la cristalización, la filtración y la purificación para obtener el producto final adecuado para aplicaciones farmacéuticas y de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

Nor-NOHA experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar Nω-hidroxi-L-arginina, un intermedio en la síntesis de óxido nítrico.

Reducción: La reducción de this compound puede conducir a la formación de L-arginina.

Sustitución: This compound puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo y amino.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden emplear reactivos como haluros de alquilo o cloruros de acilo en condiciones apropiadas.

Principales productos formados

Oxidación: Nω-hidroxi-L-arginina

Reducción: L-arginina

Sustitución: Diversos derivados sustituidos de this compound dependiendo de los reactivos utilizados.

Mecanismo De Acción

Nor-NOHA ejerce sus efectos principalmente al inhibir la enzima arginasa. La arginasa cataliza la hidrólisis de L-arginina a L-ornitina y urea. Al inhibir la arginasa, this compound aumenta la disponibilidad de L-arginina para la óxido nítrico sintasa, lo que lleva a una producción mejorada de óxido nítrico. Este mecanismo es crucial para sus efectos terapéuticos en diversas enfermedades, incluidos el cáncer y los trastornos cardiovasculares .

Comparación Con Compuestos Similares

Compuestos similares

Nω-hidroxi-L-arginina (NOHA): Un intermedio en la síntesis de óxido nítrico y un inhibidor natural de la arginasa.

α-difluorometilornitina (DMFO): Un inhibidor sintético de la arginasa con aplicaciones en terapia contra el cáncer.

Sauchinone: Un inhibidor de la arginasa derivado de plantas con propiedades antiinflamatorias.

Ácido Salvianolico B (SAB): Otro compuesto derivado de plantas con potencial actividad inhibitoria de la arginasa.

Unicidad de Nor-NOHA

This compound es único debido a su alta especificidad y potencia como inhibidor de la arginasa. Su capacidad para inducir la apoptosis en células leucémicas en condiciones hipóxicas y su papel en la modulación de las respuestas inmunitarias lo convierten en un compuesto valioso tanto en contextos de investigación como terapéuticos .

Propiedades

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

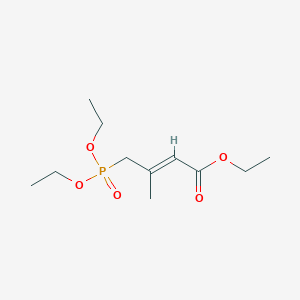

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

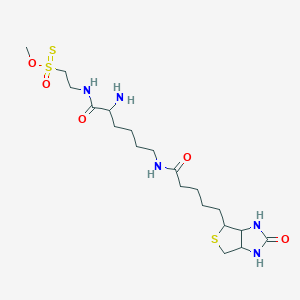

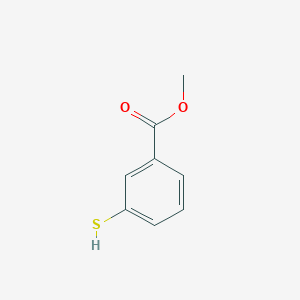

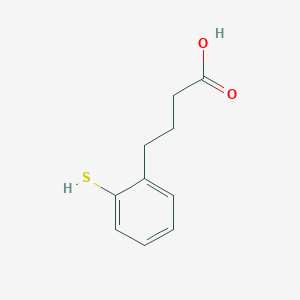

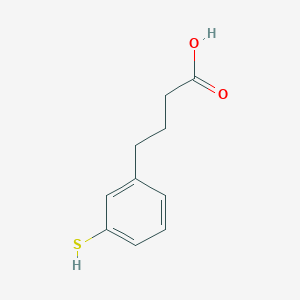

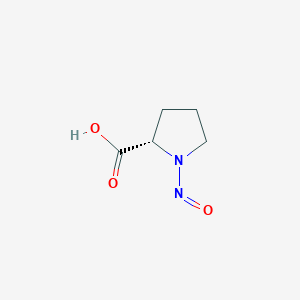

Feasible Synthetic Routes

A: Nω-hydroxy-nor-L-arginine (nor-NOHA) is a potent and selective inhibitor of the enzyme arginase. [] Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. [, , ] By inhibiting arginase, this compound increases the availability of L-arginine for NOS, leading to enhanced nitric oxide (NO) production. [, , , , , , , ] This increase in NO bioavailability has been linked to various beneficial effects, including improved endothelial function, [, , ] reduced inflammation, [, , ] and protection against ischemia-reperfusion injury. [, , , ]

ANone: The provided research primarily focuses on the biological activity of this compound. Information regarding its material compatibility, stability under various conditions, and specific applications beyond its biomedical context is limited in these studies.

A: this compound itself is not a catalyst but rather an enzyme inhibitor. It exerts its effects by binding to and inhibiting the enzyme arginase. [] This inhibition is competitive, meaning this compound competes with the natural substrate, L-arginine, for binding to the active site of arginase. [, , ] This inhibition ultimately leads to increased L-arginine availability for NOS and enhanced NO production. [, , , , , , , ]

A: Yes, computational methods have been employed. Docking studies have been performed to investigate the interaction of this compound and its derivatives with the active site of arginase. [] These studies provide insights into the binding mode and structural features important for arginase inhibition. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on this compound and its analogs to predict the activity of novel arginase inhibitors. []

A: While specific details about the stability of this compound under various conditions are not extensively discussed in the provided papers, one study did find that this compound exhibited low passive diffusion across artificial membranes, suggesting the need for transporters for intracellular uptake. [] This finding implies the potential need for formulation strategies to enhance its bioavailability. []

ANone: The provided research predominantly focuses on preclinical studies investigating the therapeutic potential of this compound. Therefore, information regarding specific SHE regulations, compliance guidelines, and risk minimization strategies is limited in these studies.

A: Studies in rats revealed that this compound is rapidly cleared from plasma, with a mean residence time of 12.5 minutes after intravenous administration. [] Its bioavailability varies depending on the route of administration, with an absolute bioavailability of 98% and 53% after intraperitoneal and intratracheal administration, respectively. [] The absorption rate from the airways appears to be dose-dependent and a limiting factor for its bioavailability. [] this compound's in vivo activity is evident in its ability to increase plasma nitrite levels, a marker of NO production, [] and the citrulline-to-ornithine ratio, suggesting a shift in arginine metabolism towards NO synthesis. [, ]

A: In vitro, this compound has demonstrated beneficial effects in various cell types. For example, it has been shown to protect retinal microvascular endothelial cells from high glucose-induced damage, [] inhibit the proliferation and induce apoptosis of liver cancer cells (HepG2), [] and attenuate airway allergic reactions and inflammation in cultured cells. [] In vivo studies have shown that this compound can ameliorate experimental ulcerative colitis in mice, [] improve coronary microvascular function in type 2 diabetic rats, [] protect against myocardial ischemia-reperfusion injury in rats and pigs, [, ] and reduce blood pressure and improve vascular function in spontaneously hypertensive rats. [, ] Clinical trials have also demonstrated the efficacy of this compound in improving endothelial function in patients with coronary artery disease and type 2 diabetes mellitus. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.